Product packaging for N-L-Tartaryl Linagliptin(Cat. No.:)

N-L-Tartaryl Linagliptin

Cat. No.: B1156921
M. Wt: 605
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Linagliptin Process Research and Development

The synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a complex multi-step process. frontiersin.org A critical step in many synthetic routes is the resolution of a racemic aminopiperidine intermediate to isolate the specific (R)-enantiomer, which is essential for the drug's therapeutic activity. geneesmiddeleninformatiebank.nl

To achieve this separation, chiral resolving agents are often employed. D-(-)-tartaric acid is a commonly used agent for this purpose, as it forms diastereoisomeric salts with the aminopiperidine intermediate. cbijournal.comgoogle.comnih.gov This allows for the separation of the desired (R)-isomer from the unwanted (S)-isomer. While effective, the use of tartaric acid introduces the possibility of it or its derivatives reacting with the Linagliptin molecule or its precursors. N-L-Tartaryl Linagliptin is a direct consequence of this strategy, representing a covalent linkage between the tartaric acid moiety and the primary amino group of the piperidine (B6355638) ring on Linagliptin. Its formation underscores the challenges in process chemistry where reagents used to ensure stereochemical purity can themselves become a source of impurities.

Interactive Table: Chemical Properties of this compound

Property Value Reference
IUPAC Name (2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid
Molecular Formula C29H32N8O7
Molecular Weight 604.6 g/mol

Academic Significance of Related Substances and Impurities in Active Pharmaceutical Ingredient Chemistry

The study of impurities and related substances in APIs is a cornerstone of modern pharmaceutical science and is mandated by regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a drug product. researchgate.net Unwanted chemical entities can arise from numerous sources, including starting materials, intermediates, by-products, reagents, and degradation products. nih.gov

The academic and industrial focus on impurity profiling serves several critical functions:

Safety Assurance: Impurities may have their own pharmacological or toxicological profiles, potentially leading to adverse effects. nih.gov

Quality Control: Identifying and quantifying impurities is essential for setting acceptance criteria and ensuring batch-to-batch consistency of the API. nih.govmdpi.com

Process Optimization: Understanding the origin and formation mechanism of impurities provides crucial insights for refining reaction conditions to minimize their generation. nih.gov

Analytical Method Validation: Pure forms of impurities are required as reference standards to validate analytical methods used for quality control. nih.gov

The investigation of compounds like this compound is, therefore, not merely an analytical exercise but a fundamental aspect of ensuring patient safety and drug quality.

Properties

Molecular Formula

C₂₉H₃₂N₈O₇

Molecular Weight

605

Origin of Product

United States

Synthetic Pathways and Mechanistic Formation of N L Tartaryl Linagliptin

Elucidation of Precursors and Reaction Conditions Leading to Impurity Generation

The generation of N-L-Tartaryl Linagliptin is a consequence of specific chemical interactions between Linagliptin or its precursors and reagents used during its synthesis and purification.

Investigation of L-Tartaric Acid and its Derivatives in Synthesis and Purification

L-tartaric acid and its derivatives are crucial in the synthesis of Linagliptin, primarily for the resolution of racemic intermediates to obtain the desired (R)-enantiomer of the 3-aminopiperidine moiety, which is a key structural component of Linagliptin. nih.govcbijournal.com For instance, (R)-2-(piperidin-3-yl)isoindoline-1,3-dione D-(−)-tartaric acid is a key intermediate used in the synthesis. nih.govmdpi.com

The use of tartaric acid salts for the resolution of aminopiperidine intermediates is a common strategy. cbijournal.comgoogle.com One patented process describes the conversion of crude Linagliptin to Linagliptin-D-(−)-tartrate by treatment with D-(−)-tartaric acid in a suitable solvent. google.com This process is designed to purify Linagliptin by forming a diastereomeric salt, which can be selectively crystallized. However, under certain conditions, the presence of tartaric acid can lead to the formation of this compound.

Postulated Chemical Reaction Mechanisms for this compound Genesis

The formation of this compound is believed to occur through the reaction of the primary or secondary amine groups of Linagliptin or its aminopiperidine intermediate with L-tartaric acid.

Mechanistic Studies of Addition, Condensation, or Salt Formation Reactions

The interaction between Linagliptin and tartaric acid can be viewed from the perspective of several reaction types:

Salt Formation: The primary interaction between the basic aminopiperidine moiety of Linagliptin and the acidic carboxylic acid groups of tartaric acid is salt formation. google.com This is an acid-base reaction that is intentionally used for purification.

Condensation Reaction: The formation of the this compound impurity, which has the molecular formula C29H32N8O7, involves the formation of an amide bond. pharmaffiliates.comsynzeal.comchemicea.comsimsonpharma.com This suggests a condensation reaction between the amino group of the piperidine (B6355638) ring in Linagliptin and one of the carboxylic acid groups of L-tartaric acid, with the elimination of a water molecule. This type of reaction, forming an amide from a carboxylic acid and an amine, is plausible, especially under conditions that might activate the carboxylic acid or involve elevated temperatures.

Pathways Involving Specific Functional Group Interactions with Tartaric Acid Moieties

The key functional group interaction leading to the formation of this compound is the nucleophilic attack of the secondary amine in the piperidine ring of Linagliptin on a carbonyl carbon of L-tartaric acid. The chemical name, (2R,3R)-4-(((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)amino)-2,3-dihydroxy-4-oxobutanoic acid, confirms the formation of an amide linkage between the 3-amino group of the piperidine ring and a carboxyl group of tartaric acid. chemicea.comsimsonpharma.com

The reaction likely proceeds through a tetrahedral intermediate, followed by the elimination of water to form the stable amide bond. The presence of residual catalysts or the application of heat during the process could facilitate this condensation reaction, transforming the intended diastereomeric salt into a covalently bonded impurity.

Advanced Structural Characterization of N L Tartaryl Linagliptin

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and detailed structural mapping of complex organic molecules like N-L-Tartaryl Linagliptin. These techniques provide orthogonal information that, when combined, allows for an unambiguous elucidation of the molecule's constitution.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high precision, typically to within a few parts per million (ppm). cleanchemlab.comresearchgate.netfda.gov This accuracy allows for the confident assignment of a molecular formula from an exact mass measurement. For this compound (C29H32N8O7), HRMS would verify its monoisotopic mass, distinguishing it from other related substances.

Tandem mass spectrometry (MS/MS) experiments further provide structural insights by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint. The amide bond formed between the Linagliptin and tartaryl moieties is a probable site of cleavage, alongside fragmentation of the quinazoline (B50416) and xanthine (B1682287) rings, which is characteristic of Linagliptin itself. nih.govnih.gov

Table 1: Predicted HRMS Data for this compound

AttributePredicted ValueRationale
Molecular Formula C29H32N8O7Derived from the covalent addition of L-tartaric acid (C4H6O6) to Linagliptin (C25H28N8O2) with the loss of H2O.
Monoisotopic Mass 604.2394 DaCalculated precise mass for the molecular formula C29H32N8O7.
Major Fragment Ion 1 m/z 472.2250Corresponds to the loss of the tartaryl moiety via cleavage of the amide bond, resulting in the protonated dehydrated Linagliptin fragment [C25H26N8O2+H]+.
Major Fragment Ion 2 m/z 456.2301Further fragmentation involving the loss of the butynyl group from the Linagliptin core.
Major Fragment Ion 3 m/z 151.0402Corresponds to the protonated tartaryl amide fragment [C4H5O5N+H]+ resulting from cleavage of the C-N bond between the piperidine (B6355638) ring and the amide nitrogen.
Major Fragment Ion 4 m/z 169.0501Corresponds to the 4-methylquinazoline (B149083) fragment, a characteristic fragment from the Linagliptin structure. nih.gov

This table contains predicted data based on chemical principles.

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the precise connectivity of atoms within a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to assemble the complete chemical structure. nih.govresearchgate.netresearchgate.net

The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons of the quinazoline and xanthine systems, the alkyne group, and the piperidine ring, similar to the parent Linagliptin. newdrugapprovals.orggoogleapis.com Crucially, new signals would appear corresponding to the tartaryl moiety: two methine protons (CH-OH) and a new amide proton (NH). The original primary amine protons of Linagliptin would be absent. The ¹³C NMR spectrum would corroborate this by showing new signals for the carboxyl and carbonyl carbons of the tartaryl group, and a shift in the signal for the C3 carbon of the piperidine ring due to the new amide bond.

Table 2: Predicted Key ¹H and ¹³C NMR Chemical Shifts for this compound Moiety

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Change from Linagliptin
Amide N-H 8.0 - 8.5N/ANew signal due to the formation of the amide bond.
Piperidine C3-H ~4.0 - 4.5~50 - 55Downfield shift of the proton and carbon at the substitution site due to the electron-withdrawing amide group.
Tartaryl -CH(OH)- 4.3 - 4.6~70 - 75New signals from the two chiral carbons of the tartaric acid moiety.
Tartaryl -COOH 10.0 - 12.0 (broad)~170 - 175New signal from the free carboxylic acid group.
Amide C=O N/A~168 - 172New signal from the newly formed amide carbonyl carbon.

This table contains predicted data based on known chemical shift ranges and structural analysis.

Infrared (IR) and Raman spectroscopies are complementary techniques that provide information about the functional groups present in a molecule by measuring their vibrational frequencies. nih.govnih.gov The IR spectrum of this compound would retain characteristic bands from the Linagliptin backbone, such as C=O stretches from the xanthine ring (~1655 cm⁻¹) and the C≡C stretch (~2200 cm⁻¹). The key diagnostic changes would be the introduction of bands from the tartaryl group and the new amide linkage. These include a broad O-H stretching band from the carboxylic acid, N-H stretching from the secondary amide, and distinct C=O stretching from both the carboxylic acid and the amide (Amide I band).

Table 3: Key IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
Carboxylic Acid O-H Stretch 3300 - 2500 (broad)Characteristic broad absorption due to hydrogen bonding of the COOH group. nih.gov
Alcohol O-H Stretch 3500 - 3200 (broad)Stretching vibration from the hydroxyl groups on the tartaryl moiety.
Amide N-H Stretch 3400 - 3200Stretching vibration of the newly formed secondary amide bond.
Aliphatic C-H Stretch 3000 - 2850From the piperidine, methyl, and butynyl groups.
Carboxylic Acid C=O Stretch 1760 - 1690Carbonyl stretch of the free COOH group. nih.gov
Amide C=O Stretch (Amide I) 1680 - 1630Carbonyl stretch of the secondary amide.
Xanthine C=O Stretch ~1655Carbonyl stretches from the purine-dione ring of the Linagliptin core.
Amide N-H Bend (Amide II) 1550 - 1510Bending vibration of the secondary amide N-H bond.

This table contains predicted data based on established IR correlation charts.

Stereochemical Assessment and Enantiomeric Purity Determination Related to Chiral Centers

This compound is a complex chiral molecule possessing multiple stereocenters. The parent drug, Linagliptin, is the (R)-enantiomer. evitachem.comgeneesmiddeleninformatiebank.nl The derivatizing agent, L-tartaric acid, has the (2R,3R) configuration. Therefore, the target molecule has a defined absolute configuration of (R, 2R, 3R). Verifying this stereochemistry and determining the purity with respect to other potential stereoisomers is paramount.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying stereoisomers. mdpi.com Methods developed for separating the enantiomers of Linagliptin often utilize polysaccharide-based chiral stationary phases (CSPs), such as amylose (B160209) or cellulose (B213188) derivatives. researchgate.netscirp.orgcosmosscholars.comscirp.org

To assess the stereoisomeric purity of this compound, a chiral HPLC method would be developed to separate the main (R, 2R, 3R) diastereomer from other potential isomers. The most likely diastereomeric impurity would be the (S, 2R, 3R) form, which would arise if the Linagliptin starting material contained its unwanted (S)-enantiomer. The separation is based on the differential transient diastereomeric complexes formed between the analytes and the chiral stationary phase. mdpi.com

Table 4: Typical Chiral HPLC Method Parameters for Stereoisomeric Purity

ParameterTypical SettingPurpose
Column Chiralpak® IA-3 or AD-H (amylose or cellulose-based CSP)Provides the chiral environment necessary for separation. mdpi.comscirp.org
Mobile Phase Isocratic mixture of Ethanol:Methanol:Diethylamine or Hexane:Isopropanol:EthanolThe solvent system is optimized for resolution and retention time. Basic or acidic modifiers are used to improve peak shape. scirp.orgcosmosscholars.com
Flow Rate 0.5 - 1.0 mL/minControls the speed of the separation. scirp.orgcosmosscholars.com
Column Temperature 25 - 30 °CTemperature can affect separation efficiency and retention. scirp.org
Detection UV at ~225 nmWavelength at which the chromophores of the molecule strongly absorb light. scirp.orgcosmosscholars.com

While chiral chromatography confirms stereoisomeric purity, chiroptical techniques like optical rotation and circular dichroism (CD) are used to assign the absolute configuration of the molecule.

Optical Rotation: A pure enantiomer will rotate the plane of polarized light in a specific direction, denoted as dextrorotatory (+) or levorotatory (-). The measured specific rotation of this compound would be a unique value resulting from the combined contributions of the (R)-Linagliptin core and the (2R, 3R)-tartaryl moiety. While there is no simple way to predict the sign of rotation from the structure alone, an experimentally determined value serves as a key specification for the compound. clearsynth.com Connecting an online polarimetric detector to the HPLC system can confirm the elution order of enantiomers. cosmosscholars.com

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. Vibrational Circular Dichroism (VCD), which operates in the infrared region, is particularly powerful for determining absolute configuration in solution. nih.govscirp.org The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R, 2R, 3R) structure). A strong correlation between the experimental and calculated spectra provides high-confidence confirmation of the molecule's absolute stereochemistry without the need for crystallization. nih.gov

Analytical Methodologies for Detection, Identification, and Quantification of N L Tartaryl Linagliptin

Development and Validation of Chromatographic Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the necessary resolution and sensitivity to separate and quantify impurities. The development of these methods for Linagliptin and its related substances, including N-L-Tartaryl Linagliptin, involves a systematic approach to optimize separation and ensure the method is stable and reliable. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing Linagliptin. academicstrive.com Method optimization is crucial for achieving adequate separation of the main compound from its process-related impurities and degradation products. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for the analysis of Linagliptin and its impurities. academicstrive.com The development of a stability-indicating RP-HPLC method allows for the separation of Linagliptin from its degradation products formed under various stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation. mdpi.com

Several studies have detailed the optimization of RP-HPLC methods. For instance, one method achieved the separation of nine specified impurities using a Zorbax SB-Aq column with gradient elution and UV detection at 225 nm. mdpi.com Another method utilized a Zorbax SB Phenyl column with a mobile phase of buffer solution (pH 3.2) and acetonitrile, demonstrating linearity between 10–30 μg/mL. nih.gov The optimization process involves selecting an appropriate column, mobile phase composition (including pH and organic modifiers), flow rate, and column temperature to achieve the desired separation.

ParameterMethod 1Method 2Method 3
Column Zorbax SB-Aq (250 x 4.6 mm, 5 µm) mdpi.comZorbax SB Phenyl (150 x 4.6 mm, 5 µm) nih.govX Bridge C18 (100 x 4.6 mm, 5 µm) semanticscholar.org
Mobile Phase Gradient: A) KH2PO4 buffer (pH 3.0) B) ACN:Water:MeOH nih.govIsocratic: Buffer (pH 3.2):Acetonitrile (75:25 v/v) nih.govIsocratic: Phosphate (B84403) buffer (pH 3.4):Acetonitrile (70:30 v/v) semanticscholar.org
Flow Rate Not Specified1.0 mL/min nih.gov1.0 mL/min semanticscholar.org
Detection 225 nm mdpi.com295 nm nih.gov240 nm semanticscholar.org
Retention Time Not Specified2.73 min nih.gov2.791 min semanticscholar.org

Table 1: Comparison of Optimized RP-HPLC Methods for Linagliptin Analysis.

Linagliptin possesses a chiral center, making the separation of its enantiomers essential for ensuring enantiomeric purity. Chiral HPLC methods are specifically designed for this purpose. A novel stability-indicating method was developed to determine the S-isomer of Linagliptin using a Chiralpak® IA-3 column, which consists of amylose (B160209) tris (3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. africaresearchconnects.com

The optimization of this chiral separation involved testing various columns and mobile phases. Initial trials with Chiralpak AD-H and OD-H columns showed interference from other components. africaresearchconnects.com Successful separation was achieved on the Chiralpak® IA-3 column with an isocratic mobile phase of Ethanol:Methanol:Monoethanolamine (60:40:0.2 v/v/v) at a flow rate of 0.5 mL/min and a detection wavelength of 225 nm. africaresearchconnects.com This method was validated according to ICH guidelines and proved to be linear, precise, accurate, and robust.

ParameterOptimized Chiral HPLC Method
Column Chiralpak® IA-3 (250 x 4.6 mm, 3 µm) africaresearchconnects.com
Mobile Phase Ethanol:Methanol:Monoethanolamine (60:40:0.2 v/v/v) africaresearchconnects.com
Flow Rate 0.5 mL/min africaresearchconnects.com
Detection 225 nm africaresearchconnects.com
Column Temp. 25 °C africaresearchconnects.com
Injection Vol. 10 µL africaresearchconnects.com

Table 2: Optimized Conditions for Chiral HPLC Separation of Linagliptin Enantiomers.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. academicstrive.com These benefits are due to the use of columns with smaller particle sizes (typically under 2 µm).

For the analysis of Linagliptin and its combinations, UPLC methods have been developed to provide rapid and efficient separation. One such method for the simultaneous determination of Linagliptin and Empagliflozin used a Zorbax eclipse plus C18 column with an isocratic mobile phase of phosphate buffer (pH 4) and acetonitrile. This method achieved retention times of 2.453 min for Linagliptin and 1.417 min for Empagliflozin, highlighting the speed of UPLC. africaresearchconnects.com Another rapid stability-indicating RP-UPLC method was developed for the simultaneous estimation of Metformin, Linagliptin, and Empagliflozin, further demonstrating the technique's efficiency for complex mixtures. semanticscholar.org

ParameterUPLC Method 1UPLC Method 2
Column Zorbax eclipse plus C18 africaresearchconnects.comKromasil C18 (2.1 x 50 mm, 1.8 µm) semanticscholar.org
Mobile Phase Phosphate buffer (pH 4):Acetonitrile (65:35 v/v) africaresearchconnects.comPhosphate buffer (pH 3):Acetonitrile (40:60 v/v) semanticscholar.org
Flow Rate 1.5 mL/min africaresearchconnects.com0.6 mL/min semanticscholar.org
Detection 220 nm africaresearchconnects.com248 nm (PDA) semanticscholar.org
Retention Time 2.453 min (Linagliptin) africaresearchconnects.comNot Specified for individual compounds

Table 3: UPLC Methods for Rapid Analysis of Linagliptin.

Gas Chromatography (GC) for Volatile By-products or Residues (if relevant)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While its direct application for a large, non-volatile molecule like this compound is limited, it is highly relevant for the detection and quantification of volatile by-products, residual solvents, or certain process-related impurities from the synthesis of Linagliptin. For instance, a selective and mass-compatible GC method was developed for the determination of 3-aminopiperidine, a key starting material in Linagliptin synthesis. asianpubs.org This method uses a diphenyl dimethyl polysiloxane stationary phase column and a flame ionization detector (FID), demonstrating the utility of GC in controlling the quality of raw materials and monitoring the synthetic process. asianpubs.orgresearchgate.net

Hyphenated Techniques for Comprehensive Impurity Profiling and Structural Confirmation

For the definitive identification and structural elucidation of unknown impurities, hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are indispensable. mdpi.com

LC-MS combines the superior separation capabilities of HPLC or UPLC with the powerful detection and identification ability of mass spectrometry. This allows for the determination of the mass-to-charge ratio (m/z) and fragmentation patterns of impurities, which are crucial for deducing their chemical structures.

In the context of Linagliptin, LC-MS and UPLC-Time-of-Flight/Mass Spectrometry (UPLC-TOF/MS) have been employed to identify and characterize unspecified degradation products formed during stability studies. mdpi.com One study successfully identified three major degradants by analyzing their m/z values and fragmentation patterns. mdpi.com Another investigation used LC-MS to characterize an oxidative degradation product of Linagliptin, which was identified as an adduct. rasayanjournal.co.in These techniques provide the structural information necessary to understand degradation pathways and control impurities effectively. The use of high-resolution mass spectrometry (HRMS) further enhances the confidence in the proposed structures by providing highly accurate mass measurements. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Structural Information

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical impurities like this compound. It provides critical data on molecular weight and chemical structure, which are essential for unequivocal identification. In the context of Linagliptin and its related substances, LC-MS has been effectively used to characterize various process-related impurities and degradation products. rasayanjournal.co.innih.gov

The molecular formula for this compound is C₂₉H₃₂N₈O₇, corresponding to a molecular weight of 604.63 g/mol . An LC-MS analysis in positive ionization mode would be expected to detect the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 605.64.

Further structural details can be obtained through tandem mass spectrometry (MS/MS). By selecting the precursor ion (m/z 605.64) and subjecting it to collision-induced dissociation, a unique fragmentation pattern is generated. This pattern provides a structural fingerprint of the molecule, allowing for its differentiation from Linagliptin (molecular ion m/z 473.25) and other related substances. researchgate.netscispace.com For instance, studies on Linagliptin degradation have successfully used LC-MS/MS to identify and confirm the structures of unknown adducts and degradants by analyzing their specific fragmentation pathways. rasayanjournal.co.in

UPLC-Time-of-Flight/Mass Spectrometry (UPLC-TOF/MS) for High-Resolution Accurate Mass Determination

For enhanced confidence in identification, Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) is employed. This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). Such precision allows for the determination of the elemental composition of an impurity with a high degree of certainty.

The application of high-resolution mass spectrometry, such as LC-Q-ToF-MS (Quadrupole Time-of-Flight), has been documented for the structural characterization of Linagliptin's degradation products. nih.govmdpi.com This approach is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. By obtaining an accurate mass measurement for this compound, analysts can confirm its elemental formula (C₂₉H₃₂N₈O₇) and differentiate it from other potential impurities.

Rigorous Method Validation Parameters for Analytical Control

The analytical methods used to quantify this compound must be validated to ensure they are reliable, reproducible, and fit for purpose. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), which outlines specific parameters that must be evaluated. rasayanjournal.co.in

Specificity and Selectivity Studies Against Other Related Substances

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, the method must be able to distinguish it from the active pharmaceutical ingredient (API), Linagliptin, as well as other known related substances. google.com

This is typically achieved by developing a chromatographic method, often using reverse-phase HPLC or UPLC, that provides sufficient resolution between all potential impurities. mdpi.com Forced degradation studies are a key part of demonstrating specificity. nih.govmdpi.com In these studies, the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. nih.govmdpi.com The analytical method must demonstrate that this compound can be resolved from any degradants formed under these conditions. The development of methods to separate Linagliptin from its enantiomer (the S-isomer) highlights the high degree of selectivity that can be achieved. mdpi.com

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for methods designed to control impurities, which are often present at very low levels.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity analysis, the LOQ is particularly important as it represents the lower limit for accurate monitoring. Validated methods for Linagliptin and its related substances have demonstrated linearity from the LOQ up to 150% of the target concentration. rasayanjournal.co.in In the quantification of Linagliptin in biological samples, methods have established a lower limit of quantification (LLOQ) to ensure reliable measurement at low concentrations. ijpsr.com The precision of the method at the LOQ is also rigorously assessed to ensure the reliability of the results for trace analysis. mdpi.com For example, a purity analysis of a Linagliptin sample noted that all impurities were below the method's detection limit of 0.02%, showcasing the sensitivity required for such analytical procedures. mdpi.com

Degradation Pathways and Stability Implications for N L Tartaryl Linagliptin

Forced Degradation Studies of Linagliptin to Understand Impurity Formation under Stress Conditions

Forced degradation studies on Linagliptin have been conducted under a range of harsh conditions, including exposure to acid, base, oxidation, light, and heat, as recommended by the International Council for Harmonisation (ICH) guidelines. wjpr.netamazonaws.com These studies help in identifying potential degradation products and understanding the intrinsic stability of the molecule. wjpr.net The primary goal is to induce degradation to an extent that allows for the detection and characterization of impurities, which could include compounds like N-L-Tartaryl Linagliptin.

The stability of Linagliptin varies significantly under different stress conditions, which can influence the formation and levels of related impurities.

Acidic Conditions: Linagliptin is particularly susceptible to degradation under acidic conditions. nih.gov Studies have shown significant degradation when exposed to acid hydrolysis. nih.gov For instance, one study observed 16.42% degradation after 24 hours at 60°C in an acidic solution, leading to the formation of multiple degradation products. nih.gov Another study reported 29.76% degradation under acidic stress conditions. ijcrt.org

Basic Conditions: In contrast to acidic conditions, Linagliptin shows more stability in alkaline environments. Mild degradation of about 0.25% has been observed under base degradation conditions. asianpubs.org One study found that after 10 days at 60°C in an alkaline solution, only 2.56% degradation occurred, although this did lead to the formation of two degradants exceeding 0.4%. nih.gov However, another study reported a much higher degradation of 80.86% under alkaline stress for just 15 minutes. ijcrt.org

Oxidative Stress: Linagliptin is also prone to degradation under oxidative conditions. nih.gov Exposure to hydrogen peroxide has been shown to cause notable degradation. nih.gov One study reported a 25.39% degradation when subjected to oxidative stress for 60 minutes. ijcrt.org

Photolytic Stress: Linagliptin appears to be relatively stable when exposed to light. No significant degradation has been observed under photolytic conditions. nih.govnih.govasianpubs.org One particular study noted only 0.56% degradation when the substance was subjected to UV-VIS radiation at 60°C and 60% humidity, with the few resulting impurities all being below 0.1%. nih.gov

The following table summarizes the percentage of degradation of Linagliptin observed in various studies under different stress conditions.

Stress ConditionParametersDegradation (%)Reference
Acid Hydrolysis0.1N HCl, 2 hours, Room Temp29.76 ijcrt.org
Acid Hydrolysis24 hours, 60°C16.42 nih.gov
Alkaline Hydrolysis0.1N NaOH, 15 min, Room Temp80.86 ijcrt.org
Alkaline Hydrolysis10 days, 60°C2.56 nih.gov
Base Degradation0.5 N NaOH, Room Temp0.25 asianpubs.org
Oxidative3% H2O2, 60 min, Room Temp25.39 ijcrt.org
PhotolyticUV-VIS, 60°C, 60% humidity0.56 nih.gov
Thermal10 days, 60°C0.05 nih.gov

Thermal stress studies indicate that Linagliptin is relatively stable at elevated temperatures. nih.govasianpubs.org One study found that after being subjected to thermal degradation for 10 days at 60°C, only 0.05% degradation occurred, with one impurity forming at this level. nih.gov

Thermoanalytical techniques such as thermogravimetry (TGA), derivative thermogravimetry (DrTGA), and differential thermal analysis (DTA) have been employed to study the thermal decomposition of Linagliptin. researchgate.netscribd.com These studies help in determining the thermal stability and calculating thermodynamic parameters like activation energy, enthalpy, and entropy of decomposition. researchgate.netscribd.com The data from these analyses indicate that the thermal degradation of Linagliptin follows first-order kinetic behavior. researchgate.netscribd.com

The table below presents the thermodynamic parameters for the thermal decomposition of Linagliptin.

ParameterValue
Activation Energy (E)Varies with kinetic model
Enthalpy (ΔH)Varies with kinetic model
Entropy (ΔS)Varies with kinetic model
Gibbs Free Energy (ΔG)Varies with kinetic model
Reaction Order (n)First Order

Note: Specific values for thermodynamic parameters are dependent on the kinetic model used for calculation and are detailed in the cited literature.

Chemical Reaction Kinetics and Thermodynamics of Formation and Degradation Pathways

Detailed studies on the chemical reaction kinetics and thermodynamics specifically for the formation and degradation of this compound are not extensively covered in the provided search results. However, the thermal analysis of Linagliptin indicates that its decomposition follows first-order kinetics. researchgate.netscribd.com This suggests that the rate of degradation is directly proportional to the concentration of Linagliptin.

The thermodynamic parameters, including activation energy (E), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy change (ΔG), have been calculated for the thermal decomposition of Linagliptin using various kinetic models. researchgate.netscribd.com These parameters provide insight into the energy requirements and spontaneity of the degradation process.

Mitigation and Control Strategies for N L Tartaryl Linagliptin Content in Pharmaceutical Manufacturing

Optimization of Synthetic and Purification Processes to Minimize Formation

Controlling impurities begins with the optimization of the synthesis and purification stages of the API. A multi-faceted approach involving chemical process modifications, advanced purification techniques, and innovative crystallization methods is essential to minimize the presence of N-L-Tartaryl Linagliptin and other related substances.

The primary strategy for impurity control is to prevent its formation during the synthesis of the API. This can be achieved by meticulously optimizing reaction conditions and, in some cases, modifying the synthetic route itself.

Detailed analysis of the Linagliptin synthesis process has identified several process-related impurities. nih.gov The formation of these impurities can often be suppressed by improving reaction conditions. nih.gov Methodologies such as the Design of Experiments (DoE) have been successfully applied to optimize the manufacturing process for Linagliptin. By systematically evaluating critical process parameters, a robust, high-yield procedure was developed, achieving an HPLC purity of approximately 99.9%.

In some synthetic routes for Linagliptin, particularly those that avoid protection and deprotection steps for the 3-aminopiperidine moiety, an increased amount of a critical impurity, designated as Impurity A, can be generated. google.com A novel approach to control this impurity involves selective derivatization. Researchers have found that Impurity A reacts more readily with agents like acyl halides or sulfonyl halides than Linagliptin does. google.com This difference in reactivity allows for the selective conversion of the impurity into a derivative, which can then be easily removed from the product mixture through extraction, significantly improving the purity of the final Linagliptin. google.com

Table 1: Example of Impurity Reduction via Derivatization

StepDescriptionHPLC Purity of LinagliptinImpurity A Content
Initial Crude Linagliptin before derivatization99.07%0.71%
Final Linagliptin after derivatization and purification99.82%0.02%

This table illustrates the effectiveness of a process chemistry modification strategy in reducing a specific impurity. google.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the detection, quantification, and control of impurities in Linagliptin manufacturing. nih.govveeprho.com The development of stability-indicating HPLC methods allows for the separation of Linagliptin from its potential impurities and degradation products.

A typical validated method for quantifying Linagliptin and its synthetic impurities utilizes a reverse-phase column (e.g., Thermo Scientific® RP-8) with a PDA detector. bohrium.com The mobile phase often consists of a gradient mixture of an acidic buffer (like 0.1% formic acid) and an organic solvent such as acetonitrile. bohrium.comresearchgate.net Such methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, ensuring reliable monitoring of impurity levels throughout the manufacturing process and in the final API. bohrium.comrasayanjournal.co.in While primarily used for analytical purposes, the principles of these chromatographic separations can be scaled up to preparative chromatography for the physical removal of impurities when other methods are insufficient.

Crystallization is a powerful and widely used technique for purifying APIs. For Linagliptin, advanced methods involving salt formation have proven highly effective at removing process-related impurities, including isomers. google.compatsnap.com

One patented purification process involves reacting crude Linagliptin with an organic diacid in a suitable solvent. google.compatsnap.com This reaction forms a Linagliptin salt, which is then selectively crystallized from the solution. The crystallization process effectively excludes impurities from the crystal lattice, leaving them behind in the mother liquor. The purified salt is then isolated, and the pure Linagliptin free base is liberated through an extraction process. google.compatsnap.com This method has demonstrated the ability to reduce single impurities to levels below the 0.1% reporting threshold. google.compatsnap.com

Table 2: Purity Enhancement of Linagliptin via Salt Crystallization

StageHPLC Purity of LinagliptinIsomer Impurity Content
Crude Product 98.7%0.72%
After Salt Formation & Crystallization 99.86%0.06%

This table shows a significant reduction in a specific isomer impurity after the application of an advanced crystallization technique. patsnap.com

Development of In-Process Control (IPC) and Quality Assurance (QA) Methodologies

Robust In-Process Control (IPC) and Quality Assurance (QA) methodologies are critical for consistently manufacturing high-quality Linagliptin. The identification and characterization of potential impurities are essential for developing analytical methods to be used for quality control. nih.gov

The development of validated, stability-indicating analytical methods, such as HPLC, is a prerequisite for effective IPC and QA. nih.govrasayanjournal.co.in These methods are implemented at various stages of the manufacturing process to monitor the impurity profile. Stress testing, where the API is subjected to harsh conditions like acid/base hydrolysis, oxidation, and heat, is performed to understand potential degradation pathways and ensure the analytical method can detect any resulting degradants. rasayanjournal.co.in

By implementing these sensitive analytical methods as part of the IPC strategy, manufacturers can monitor the levels of this compound and other impurities in real-time, allowing for immediate process adjustments if impurity levels exceed predefined limits. This proactive approach to quality control ensures that the final API consistently meets the stringent purity requirements set by regulatory authorities. synthinkchemicals.comsynzeal.com

Table 3: Summary of a Validated HPLC Method for Impurity Profiling

ParameterSpecification
Column Kromasil C18
Mobile Phase 0.1% Phosphoric Acid (pH 2.5) and Acetonitrile
Detection PDA at 225 nm
Flow Rate 1.0 mL/min
Linearity (r²) >0.99 for all impurities
LOQ (N-Boc impurity) 0.045 ppm
LOQ (Amino impurity) 0.115 ppm

This table outlines the parameters of a validated HPLC method suitable for quality control and in-process monitoring of Linagliptin impurities. rasayanjournal.co.in

Theoretical and Computational Investigations of N L Tartaryl Linagliptin

Quantum Chemical Calculations for Structural Insights and Stability Assessment

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of N-L-Tartaryl Linagliptin. nih.govsubstack.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which a wide range of properties can be derived. rroij.com Such calculations are crucial for assessing the stability of the compound and providing a foundational understanding of its molecular geometry. researchgate.net

The flexibility of both Linagliptin and tartaric acid moieties means that the this compound adduct can exist in multiple low-energy conformations. Identifying the most stable conformer is essential, as it represents the most probable structure of the molecule.

Conformation Analysis: A systematic conformational search is typically performed using molecular mechanics (MM) force fields to explore the potential energy surface efficiently. The resulting low-energy structures are then subjected to more accurate DFT calculations for geometry optimization. substack.com This two-step process ensures a thorough exploration of conformational space while maintaining computational accuracy. The relative energies of these optimized conformers indicate their thermodynamic stability. For this compound, key dihedral angles, such as those around the newly formed bond and within the piperidine (B6355638) ring of the Linagliptin core, are systematically rotated to identify all potential minima.

Electronic Structure: Once the most stable conformer is identified, its electronic properties can be calculated. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger gap suggests higher stability. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can be generated. The MEP map is particularly useful for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which govern the non-covalent interactions responsible for the stability of the compound in a condensed phase. dntb.gov.ua

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data illustrating the typical output of a DFT-based conformational analysis.

Conformer ID Relative Energy (kcal/mol) Key Dihedral Angle(s) (°) Hydrogen Bond(s)
NLT-Conf-01 0.00 178.5 (C-N-C-C) O-H···O (intramolecular)
NLT-Conf-02 +1.25 -65.2 (C-N-C-C) None
NLT-Conf-03 +2.89 70.1 (C-N-C-C) O-H···N (intramolecular)
NLT-Conf-04 +4.12 -120.8 (C-N-C-C) None

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound by comparing theoretical spectra with experimental results. rroij.comacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be simulated. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. researchgate.net This allows for the assignment of specific vibrational modes to functional groups within the molecule. For this compound, this would be particularly useful for identifying the vibrational modes associated with the newly formed amide linkage, as well as shifts in the C=O and N-H stretching frequencies of the parent molecules, providing clear evidence of the reaction.

Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound This table provides an illustrative comparison of data that would be generated from DFT calculations to aid in experimental spectral assignment.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹, Scaled) Experimental Wavenumber (cm⁻¹)
Amide I (C=O stretch) R-CO-N-R' 1685 1682
Amide II (N-H bend) R-CO-N-H 1540 1535
Carboxyl O-H stretch -COOH 3450 3445
Xanthine (B1682287) C=O stretch Purine-dione 1710 1708
Piperidine N-H stretch R₂N-H (from Linagliptin) N/A (consumed in reaction) 3356 (in Linagliptin)

Molecular Dynamics Simulations of Interactions between Linagliptin, Tartaric Acid, and Solvents

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. mdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into dynamic processes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to study how the individual components—Linagliptin and L-tartaric acid—interact in a solvent prior to reaction. These simulations reveal the nature of solute-solvent and solute-solute interactions, such as hydrogen bonding and van der Waals forces. mdpi.com By analyzing the radial distribution functions (RDFs) and coordination numbers, researchers can quantify the structuring of solvent molecules around the reactants and the propensity for the reactants to form pre-reaction complexes. Understanding these interactions is crucial, as the solvent can play a significant role in mediating the reaction by stabilizing reactants, transition states, or products. dntb.gov.ua Simulations can be run in various solvents to computationally screen for optimal reaction media.

Computational Prediction of Reaction Mechanisms and Energetics of this compound Formation

Computational chemistry provides the tools to map out the entire reaction pathway for the formation of this compound from its precursors. csmres.co.ukdrugdiscoverytoday.com This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—and any intermediate species. grnjournal.us

The formation of an amide bond between the secondary amine of Linagliptin's piperidine ring and a carboxylic acid group of L-tartaric acid can proceed through several potential mechanisms, especially if a coupling agent is involved. Using DFT, the geometries of the reactants, potential transition states, and the product are optimized. By calculating the energies of each of these structures, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. grnjournal.us A lower activation energy implies a faster reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. These calculations can guide experimentalists in choosing reaction conditions (e.g., temperature, catalysts) that favor the desired pathway and maximize product yield. mit.edu

Table 3: Calculated Energetics for a Hypothesized this compound Formation Pathway This table illustrates the kind of data generated from computational studies of reaction mechanisms.

Species Description Relative Energy (kcal/mol)
Reactants Linagliptin + L-tartaric acid 0.00
Transition State 1 Formation of tetrahedral intermediate +25.4
Intermediate Tetrahedral intermediate +5.2
Transition State 2 Water elimination +18.7
Products This compound + H₂O -10.8

Future Directions in N L Tartaryl Linagliptin Academic Research

Exploration of Novel Analytical Approaches for Ultra-Trace Impurity Profiling

The detection and characterization of impurities at ultra-trace levels is a perpetual challenge in pharmaceutical analysis. For N-L-Tartaryl Linagliptin, future research will likely focus on moving beyond conventional chromatographic methods to more sophisticated and sensitive analytical platforms. The goal is to identify, quantify, and ultimately control impurities that could potentially impact the efficacy and safety of the final drug product.

One promising avenue of research is the application of advanced hyphenated analytical techniques. While High-Performance Liquid Chromatography (HPLC) is a standard for impurity analysis, its coupling with high-resolution mass spectrometry (HRMS) offers significantly enhanced capabilities for identifying unknown impurities. Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS) can provide highly accurate mass data, enabling the elucidation of the elemental composition and structure of even minute impurities.

Furthermore, the development of stability-indicating assay methods (SIAMs) specific to this compound will be a key research focus. These methods are crucial for understanding the degradation pathways of the salt under various stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, and thermal stress). A comprehensive understanding of these degradation products is essential for establishing appropriate storage conditions and shelf-life for the API.

Future research could also explore the utility of two-dimensional liquid chromatography (2D-LC) for resolving complex impurity profiles. This technique can provide significantly higher peak capacity compared to conventional one-dimensional LC, which is particularly useful for separating co-eluting impurities that may be present in the this compound salt. The table below outlines potential advanced analytical techniques and their applicability to this compound impurity profiling.

Table 1: Potential Advanced Analytical Techniques for this compound Impurity Profiling

Analytical TechniquePrinciplePotential Application for this compound
LC-Q-TOF-HRMSCombines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass spectrometer.Identification and structural elucidation of unknown process-related impurities and degradation products at ultra-trace levels.
2D-LCUtilizes two different columns with orthogonal separation mechanisms to significantly increase peak capacity and resolution.Separation of complex mixtures of impurities that are not resolved by conventional HPLC, including isomeric and closely related impurities.
Supercritical Fluid Chromatography (SFC)Uses a supercritical fluid as the mobile phase, offering fast and efficient separations with reduced solvent consumption.A green alternative to normal-phase HPLC for the separation of chiral and achiral impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed information about the molecular structure of compounds.Definitive structural confirmation of isolated and synthesized impurities.

Advanced Understanding of Solid-State Behavior and its Influence on Impurity Presence

The solid-state properties of an API can have a profound impact on its stability, manufacturability, and bioavailability. For this compound, a comprehensive understanding of its solid-state behavior, including polymorphism, solvate formation, and crystallinity, is a critical area for future investigation. The formation of the tartrate salt itself is a method used to purify crude Linagliptin, indicating the importance of crystallization in removing process-related impurities. google.comgoogle.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. Future research should focus on a thorough polymorphic screening of this compound to identify all possible crystalline forms and to characterize their thermodynamic and kinetic relationships. This knowledge is crucial for ensuring the consistent production of a stable and desired solid form, thereby preventing unexpected polymorphic transformations that could affect drug product performance.

The interaction of this compound with various solvents during the crystallization process can lead to the formation of solvates or hydrates. These solvated forms can have different properties compared to the anhydrous form and may also trap solvent impurities within the crystal lattice. Therefore, future studies should investigate the potential for solvate formation and develop robust methods to control and remove residual solvents to meet stringent regulatory requirements.

Moreover, a deeper understanding of the crystallization process of this compound can directly lead to improved impurity rejection. Research into the solubility of various process-related impurities in different solvent systems, coupled with the optimization of crystallization parameters such as cooling rate, agitation, and seeding, can significantly enhance the purification efficiency of this step. The table below outlines key areas of solid-state research for this compound.

Table 2: Future Research Areas in the Solid-State Characterization of this compound

Research AreaObjectiveImpact on Impurity Presence
Polymorphic ScreeningTo identify and characterize all possible crystalline forms of this compound.Different polymorphs may have different propensities to include or exclude specific impurities during crystallization.
Solvate/Hydrate CharacterizationTo investigate the formation and stability of solvated and hydrated forms of the salt.Understanding solvate formation is crucial for controlling residual solvent impurities.
Crystallization Process OptimizationTo develop a robust and reproducible crystallization process for optimal particle size, morphology, and purity.A well-controlled crystallization process is a powerful tool for rejecting process-related impurities.
Solid-State Stability StudiesTo assess the physical and chemical stability of different solid forms under various environmental conditions.Can help predict and prevent the formation of degradation products during storage.

Application of Green Chemistry Principles in Impurity Mitigation Strategies

One of the primary tenets of green chemistry is the use of safer solvents. The synthesis and purification of this compound likely involve the use of organic solvents. Future research should aim to replace hazardous solvents with greener alternatives such as water, ethanol, or other bio-based solvents. The use of tartaric acid itself in the salt formation aligns with green chemistry principles as it is a naturally derived and biodegradable substance. patsnap.com

Catalysis offers another significant opportunity for greening the synthesis of Linagliptin and, by extension, its tartrate salt. The development of highly selective and efficient catalysts can lead to cleaner reactions with fewer byproducts, thus reducing the impurity load in the crude API. This, in turn, simplifies the purification process and reduces the need for multiple energy-intensive crystallization steps.

Process intensification, through technologies such as continuous flow chemistry, is another promising area of research. Continuous manufacturing can offer better control over reaction parameters, leading to improved yields and purity profiles. patsnap.com For the crystallization of this compound, continuous crystallization can provide more consistent product quality and more efficient impurity removal compared to traditional batch processes.

Finally, the development of synthetic routes with improved atom economy will be a key goal. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing the generation of waste. By redesigning the synthesis of Linagliptin to be more atom-economical, the formation of process-related impurities can be significantly reduced from the outset. The table below summarizes potential green chemistry strategies for this compound.

Table 3: Green Chemistry Strategies for Impurity Mitigation in this compound Manufacturing

Green Chemistry PrincipleApplication StrategyImpact on Impurity Mitigation
Use of Safer SolventsReplacing hazardous organic solvents with greener alternatives in synthesis and crystallization.Reduces the presence of residual toxic solvents and can influence the solubility of impurities, aiding in their removal.
CatalysisEmploying highly selective and efficient catalysts in the synthesis of the Linagliptin free base.Minimizes the formation of reaction byproducts and process-related impurities.
Process IntensificationImplementing continuous flow chemistry for synthesis and crystallization.Provides better control over reaction and crystallization conditions, leading to a more consistent and purer product.
Atom EconomyRedesigning synthetic routes to maximize the incorporation of reactant atoms into the final product.Reduces the generation of waste and byproducts that are potential impurities.

Q & A

Q. How should researchers design a pooled analysis of randomized controlled trials (RCTs) to evaluate Linagliptin’s safety and efficacy in diverse populations?

Methodological Answer: Pooled analyses should include standardized inclusion criteria (e.g., T2D patients with HbA1c ≥7%), harmonized endpoints (e.g., HbA1c reduction, adverse events), and subgroup stratification by age, renal function, and ethnicity. Use t-tests or ANOVA for continuous variables (e.g., HbA1c) and Chi-square tests for categorical outcomes (e.g., hypoglycemia rates). Address heterogeneity via sensitivity analyses and random-effects models .

Q. What statistical methods are appropriate for comparing Linagliptin’s glycemic efficacy against other antidiabetic agents?

Methodological Answer: For head-to-head trials, employ t-tests for parametric data (e.g., mean HbA1c changes) and Mann-Whitney U tests for non-parametric data (e.g., skewed distributions). Use Chi-square tests for categorical outcomes like treatment adherence. Ensure sample size calculations account for non-inferiority margins (e.g., ΔHbA1c ≤0.3%) .

Q. What safety monitoring protocols are critical for Linagliptin studies in elderly patients with advanced chronic kidney disease (CKD)?

Methodological Answer: Retrospective observational designs with long-term follow-up (≥14 months) are suitable. Assess renal function (eGFR, UACR) and hypoglycemia incidence monthly. Use validated tools like the Morisky Medication Adherence Scale and Diabetes Treatment Satisfaction Questionnaire to quantify adherence and patient-reported outcomes .

Advanced Research Questions

Q. How can contradictory efficacy data in subgroup analyses (e.g., ethnic or renal function subgroups) be reconciled in Linagliptin trials?

Methodological Answer: Pre-specify subgroups (e.g., Asian vs. Caucasian, eGFR <30 vs. ≥60 mL/min/1.73m²) to avoid post-hoc bias. Apply meta-regression to adjust for covariates (e.g., baseline HbA1c, RAAS inhibitor use). For albuminuria reduction, pool data from trials with standardized UACR measurements and RAAS inhibitor stability .

Q. What challenges arise in long-term post-marketing surveillance studies of Linagliptin, and how can they be mitigated?

Methodological Answer: Challenges include attrition bias, missing data, and confounding by concomitant therapies. Use prospective observational designs with frequent monitoring (e.g., every 12 weeks). Employ multiple imputation for missing data and propensity score matching to balance baseline characteristics. Adhere to regulatory protocols (e.g., Japanese Pharmaceutical Affairs Law) for data collection .

Q. How can UV-Visible spectroscopy be optimized for quantifying Linagliptin in pharmaceutical formulations?

Methodological Answer: Use methanol as a solvent and measure absorbance at 293 nm. Validate the method via linear calibration curves (r² ≥0.995) across 1–50 µg/mL. Ensure adherence to Beer-Lambert law by verifying linearity, precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. What strategies ensure consistent pharmacokinetic (PK) profiles of Linagliptin across ethnic populations in Phase I studies?

Methodological Answer: Conduct dedicated Phase I trials in healthy volunteers of diverse ethnicities (e.g., Japanese, Chinese, Caucasian). Use composite PK analyses of AUC and Cmax with ANOVA to compare inter-group variability. Exclude covariates like BMI and renal function to isolate ethnic effects .

Q. How should cost-effectiveness models integrate clinical trial data to evaluate Linagliptin’s economic impact?

Methodological Answer: Use Markov models with health states derived from trial endpoints (e.g., HbA1c control, CKD progression). Calculate incremental cost-effectiveness ratios (ICERs) using direct medical costs (e.g., hospitalizations, dialysis). Perform probabilistic sensitivity analyses with Monte Carlo simulations to account for parameter uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.